molecular formula C20H16F2N4O2 B5437422 1-(4-FLUOROPHENYL)-3-(3-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}PHENYL)UREA

1-(4-FLUOROPHENYL)-3-(3-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}PHENYL)UREA

Cat. No.: B5437422
M. Wt: 382.4 g/mol
InChI Key: CEIYJFNTECXIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-FLUOROPHENYL)-3-(3-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}PHENYL)UREA is a synthetic organic compound that features a urea linkage between two fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-3-(3-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}PHENYL)UREA typically involves the reaction of 4-fluoroaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction may proceed as follows:

    Step 1: 4-fluoroaniline reacts with phosgene to form 4-fluorophenyl isocyanate.

    Step 2: The 4-fluorophenyl isocyanate is then reacted with another equivalent of 4-fluoroaniline to form the desired urea compound.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-3-(3-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}PHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could potentially break the urea linkage, leading to the formation of amines.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study enzyme interactions or receptor binding.

    Medicine: Potential use as a drug candidate for treating diseases by inhibiting specific enzymes or receptors.

    Industry: Use in the synthesis of polymers or other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-(3-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}PHENYL)UREA would depend on its specific target. Generally, such compounds may inhibit enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding or altering enzyme activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(3-{[(4-Chlorophenyl)carbamoyl]amino}phenyl)urea
  • 1-(4-Methylphenyl)-3-(3-{[(4-Methylphenyl)carbamoyl]amino}phenyl)urea
  • 1-(4-Bromophenyl)-3-(3-{[(4-Bromophenyl)carbamoyl]amino}phenyl)urea

Uniqueness

1-(4-FLUOROPHENYL)-3-(3-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}PHENYL)UREA is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to biological targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[3-[(4-fluorophenyl)carbamoylamino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2/c21-13-4-8-15(9-5-13)23-19(27)25-17-2-1-3-18(12-17)26-20(28)24-16-10-6-14(22)7-11-16/h1-12H,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIYJFNTECXIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.